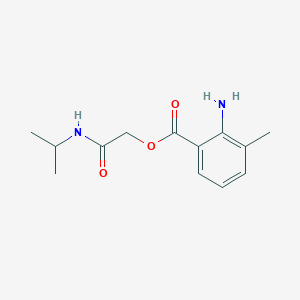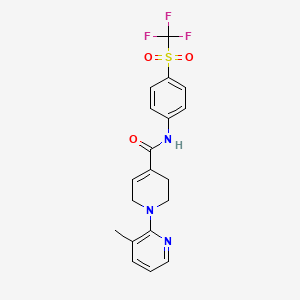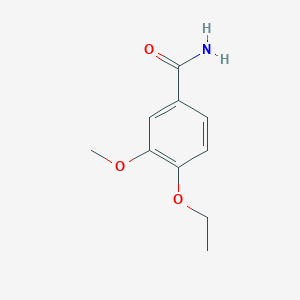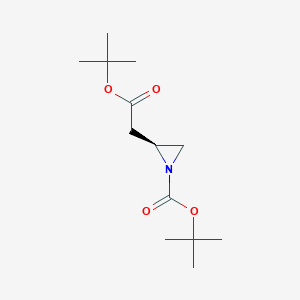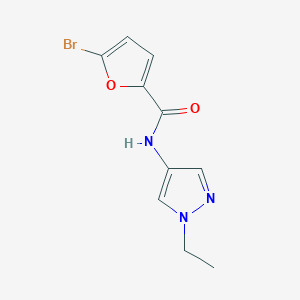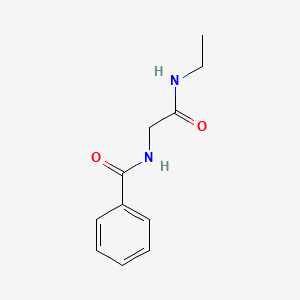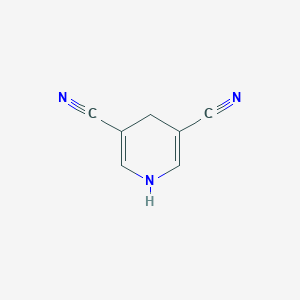
SARS-CoV-2 nsp14-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2 nsp14-IN-2 is a compound designed to inhibit the activity of the non-structural protein 14 (nsp14) of the SARS-CoV-2 virus. This protein plays a crucial role in the viral replication process by catalyzing the methylation of viral RNA and assisting in RNA proofreading. Inhibiting nsp14 can potentially disrupt the replication of the virus, making this compound a promising candidate for antiviral drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 nsp14-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization. The use of automated reactors and continuous flow systems can further enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: SARS-CoV-2 nsp14-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to improve its inhibitory activity and pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired modifications .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity against nsp14. These derivatives are characterized by their improved binding affinity to the target protein and better pharmacokinetic profiles .
Applications De Recherche Scientifique
SARS-CoV-2 nsp14-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the structure and function of nsp14 and its role in viral replication. In biology, it helps researchers understand the molecular mechanisms of SARS-CoV-2 infection and identify potential therapeutic targets .
In medicine, this compound is being investigated as a potential antiviral drug for treating COVID-19. Its ability to inhibit nsp14 makes it a promising candidate for combination therapies with other antiviral agents. In the industry, the compound’s synthesis and production methods are being optimized to ensure a steady supply for research and clinical trials .
Mécanisme D'action
SARS-CoV-2 nsp14-IN-2 exerts its effects by binding to the nsp14 protein and inhibiting its enzymatic activities. The compound targets the N-terminal exonuclease domain and the C-terminal guanine-N7-methyltransferase domain of nsp14, disrupting its role in RNA proofreading and methylation. This inhibition leads to the accumulation of errors in the viral RNA, ultimately impairing the replication and transcription processes of the virus .
Comparaison Avec Des Composés Similaires
SARS-CoV-2 nsp14-IN-2 is unique compared to other similar compounds due to its dual inhibitory activity against both the exonuclease and methyltransferase domains of nsp14. Similar compounds include inhibitors targeting other non-structural proteins of SARS-CoV-2, such as nsp10 and nsp12. this compound stands out for its ability to simultaneously disrupt multiple functions of nsp14, making it a more comprehensive antiviral agent .
List of Similar Compounds:- Inhibitors targeting nsp10
- Inhibitors targeting nsp12
- Methylenedisalicylic acids
- N-hydroxy-isoquinoline-1,3-diones
- 2-Styryl-quinoline derivatives
- Chalconoids
Propriétés
Formule moléculaire |
C21H21N5O5S |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
N-[[(2R,3S,4R,5S)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C21H21N5O5S/c22-21-16-8-7-15(26(16)24-11-23-21)20-19(28)18(27)17(31-20)10-25-32(29,30)14-6-5-12-3-1-2-4-13(12)9-14/h1-9,11,17-20,25,27-28H,10H2,(H2,22,23,24)/t17-,18-,19-,20+/m1/s1 |
Clé InChI |
IYCYSBUBGPYWMH-WTGUMLROSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC[C@@H]3[C@H]([C@H]([C@@H](O3)C4=CC=C5N4N=CN=C5N)O)O |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3C(C(C(O3)C4=CC=C5N4N=CN=C5N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



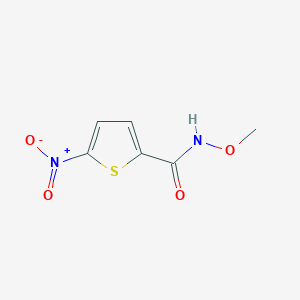
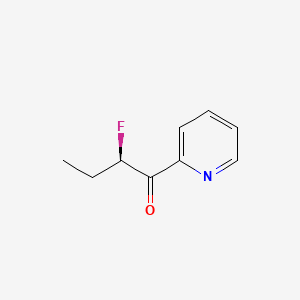
![(2Z)-2-{[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14900733.png)
![(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepine-4(5H)-thione](/img/structure/B14900736.png)
